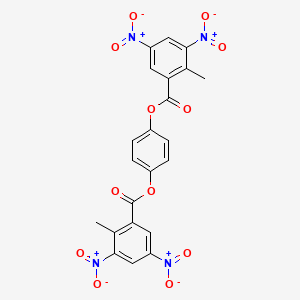![molecular formula C8H16N4S2 B14921641 2-[(4-Methylpiperidin-1-yl)carbonothioyl]hydrazinecarbothioamide](/img/structure/B14921641.png)
2-[(4-Methylpiperidin-1-yl)carbonothioyl]hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide is a complex organic compound that features a piperidine ring substituted with a methyl group and a carbothioyl group attached to a hydrazinecarbothioamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide typically involves the reaction of 4-methylpiperidine with carbon disulfide and hydrazine. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (around 80-100°C)
Catalysts: Acidic or basic catalysts to facilitate the reaction
The general synthetic route can be summarized as follows:
Formation of the intermediate: 4-methylpiperidine reacts with carbon disulfide to form the corresponding dithiocarbamate.
Reaction with hydrazine: The dithiocarbamate intermediate is then treated with hydrazine to yield the final product, 2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the hydrazine moiety.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides, amines
Major Products
Oxidation products: Sulfoxides, sulfones
Reduction products: Thiols, thioethers
Substitution products: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbothioyl group is particularly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylpiperidine: A simpler analog with a piperidine ring substituted with a methyl group.
Carbothioyl Hydrazine: A compound with a similar functional group but lacking the piperidine ring.
Uniqueness
2-[(4-Methylpiperidino)carbothioyl]-1-hydrazinecarbothioamide is unique due to the combination of the piperidine ring and the carbothioyl hydrazine moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H16N4S2 |
|---|---|
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
[(4-methylpiperidine-1-carbothioyl)amino]thiourea |
InChI |
InChI=1S/C8H16N4S2/c1-6-2-4-12(5-3-6)8(14)11-10-7(9)13/h6H,2-5H2,1H3,(H,11,14)(H3,9,10,13) |
Clé InChI |
IPXWNHLGXFYPOS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC1)C(=S)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14921561.png)
![3-[1'-ethyl-2-(4-nitrophenyl)-3,4-dihydro-1'H,2H-3,4'-bipyrazol-5-yl]phenol](/img/structure/B14921567.png)
![4-Acetyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14921571.png)
![2-({4-methyl-5-[1-(naphthalen-1-ylamino)ethyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-(6-methylpyridin-2-yl)methylidene]acetohydrazide](/img/structure/B14921573.png)
![(1E)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B14921575.png)
![N-(1,3-benzothiazol-2-yl)-2-fluoro-N'-[(2-fluorophenyl)carbonyl]benzohydrazide](/img/structure/B14921577.png)
![N-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]phenyl}-4-chloro-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14921585.png)
![4-chloro-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B14921591.png)
![1-[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]-2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B14921599.png)
![1-ethyl-N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B14921612.png)
![{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B14921613.png)
![N'-[(E)-{4-[(2-cyanobenzyl)oxy]phenyl}methylidene]-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14921617.png)


